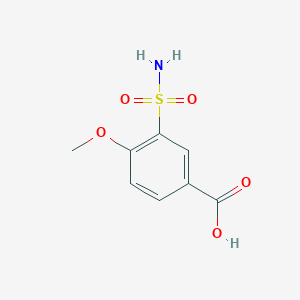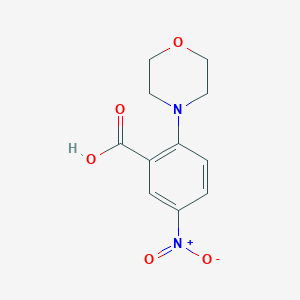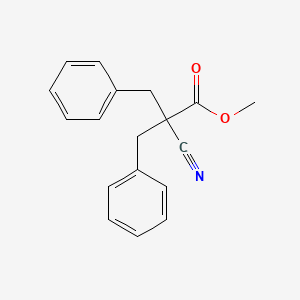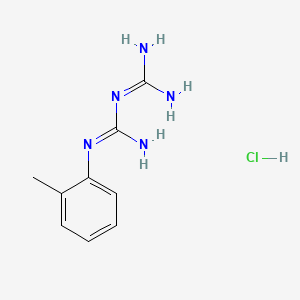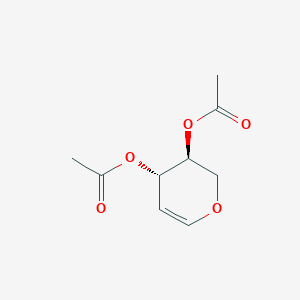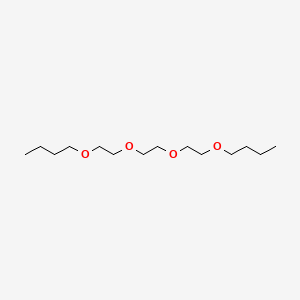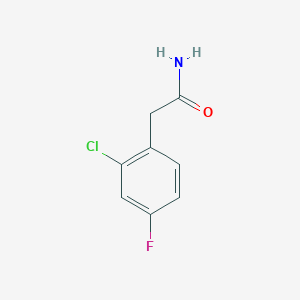
2-(2-Chloro-4-fluorophenyl)acetamide
Übersicht
Beschreibung
“2-(2-Chloro-4-fluorophenyl)acetamide” is a chemical compound with the molecular formula C8H7ClFNO . Its molecular weight is 187.599 .
Molecular Structure Analysis
The InChI code for “2-(2-Chloro-4-fluorophenyl)acetamide” is 1S/C8H7ClFNO/c9-7-4-6(10)2-1-5(7)3-8(11)12/h1-2,4H,3H2,(H2,11,12) . This indicates the presence of 8 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 1 nitrogen atom, and 1 oxygen atom in the molecule .
Physical And Chemical Properties Analysis
The boiling point of “2-(2-Chloro-4-fluorophenyl)acetamide” is 171-173°C . It is a solid at ambient temperature . The density of a similar compound, 2’-Chloro-4’-fluoroacetanilide, is 1.4±0.1 g/cm3 .
Wissenschaftliche Forschungsanwendungen
Application in Organic Chemistry
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : “2-(2-Chloro-4-fluorophenyl)acetamide” is used as a precursor in the Sandmeyer reaction, a well-known reaction mainly used for the conversion of an aryl amine to an aryl halide . This reaction can be processed with or without copper catalysts for the formation of C–X (X = Cl, Br, I, etc.), C-CF3/CF2, C–CN, C–S, etc., linkages .
- Methods of Application or Experimental Procedures : The Sandmeyer reaction involves the formation of a diazonium salt intermediate from an aryl amine, which is then converted to an aryl halide in the presence of a Cu(I) halide . The reaction conditions can be mild and the precursors are often low-cost and easily available .
- Results or Outcomes : The Sandmeyer reaction allows for the construction of a variety of pharmaceutically important scaffolds . The resulting aryl halides, trifluoromethylated compounds, aryl nitriles, and aryl thioethers can be effectively used for the construction of biologically active compounds .
Application in Antimicrobial Research
- Specific Scientific Field : Antimicrobial Research
- Summary of the Application : “2-(2-Chloro-4-fluorophenyl)acetamide” can be used to synthesize sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide . These derivatives have been studied for their antimicrobial activity .
- Methods of Application or Experimental Procedures : The synthesis involves the reaction of “2-(2-Chloro-4-fluorophenyl)acetamide” with appropriate reagents to form the desired sulfide and sulfone derivatives . The resulting compounds are then tested for their antimicrobial activity using standard microbiological techniques .
- Results or Outcomes : The study found that some of the synthesized derivatives exhibited significant antimicrobial activity .
Application in Biological Research
- Specific Scientific Field : Biological Research
- Summary of the Application : Indole derivatives, which can be synthesized from “2-(2-Chloro-4-fluorophenyl)acetamide”, have been found to possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Methods of Application or Experimental Procedures : The synthesis of indole derivatives involves various chemical reactions, including the reaction of “2-(2-Chloro-4-fluorophenyl)acetamide” with other reagents . The resulting compounds are then tested for their biological activities using various in vitro and in vivo assays .
- Results or Outcomes : The study found that many of the synthesized indole derivatives exhibited significant biological activities .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(2-chloro-4-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO/c9-7-4-6(10)2-1-5(7)3-8(11)12/h1-2,4H,3H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNGNQGKYUBBKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378664 | |
| Record name | 2-(2-chloro-4-fluorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-4-fluorophenyl)acetamide | |
CAS RN |
306937-35-9 | |
| Record name | 2-(2-chloro-4-fluorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




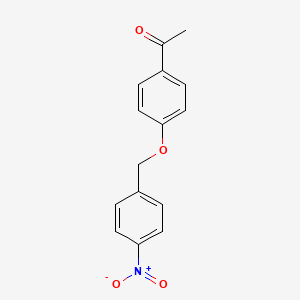
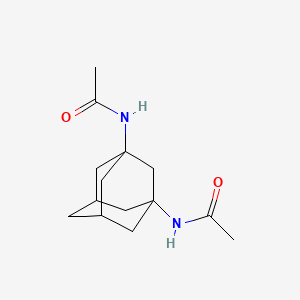


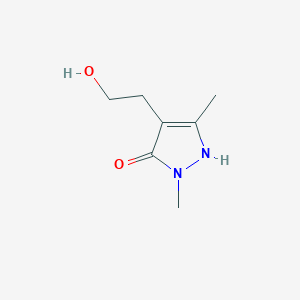
![1-Furan-2-yl-2-[2-(3-hydroxy-propylamino)-benzoimidazol-1-yl]-ethanone](/img/structure/B1596863.png)
